

Anakinra stability in different laboratory storage conditions

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Compound of Interest

Compound Name: Anti-inflammatory agent 10

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Anakinra Stability Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Anakinra under various laboratory storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for Anakinra?

Anakinra should be stored under refrigeration at 2°C to 8°C. It must be protected from light and should not be frozen or shaken. The commercially available prefilled syringes are for single-use only and do not contain preservatives; any unused portion should be discarded.^[1]

2. How stable is Anakinra when prepared for intravenous infusion?

When diluted in 0.9% sodium chloride for intravenous infusion, Anakinra is stable for a limited time. Infusion bags are typically prepared to run for a maximum of 8 hours.^{[2][3]} It is crucial to protect the infusion bag and tubing from light.^{[2][3]} The recommended concentration for IV infusion is between 1 to 5 mg/mL in a minimum bag size of 50 mL of 0.9% sodium chloride.^{[2][3]}

3. Is Anakinra stable in different types of syringes?

Studies have shown that Anakinra maintains comparable biological and clinical effects when stored in either borosilicate glass syringes or polycarbonate plastic syringes for up to 14 days. [4] This suggests that transferring Anakinra to plastic syringes for experimental purposes is a viable option without significantly impacting its activity.[4]

4. Can Anakinra be diluted in dextrose solutions?

No, Anakinra is not stable in 5% dextrose injection. When diluted in 5% dextrose, the concentration of Anakinra drops below 90% of the initial concentration within 30 minutes.[5] Therefore, only 0.9% sodium chloride injection should be used as a diluent.

5. What are the known incompatibilities of Anakinra?

Anakinra has been shown to be incompatible with 5% dextrose injection.[5] While it has been found to be physically compatible and stable with some drugs like cimetidine and famotidine in 0.9% sodium chloride for up to 4 hours, it is generally recommended not to mix Anakinra with other medications unless specific compatibility data is available.[6]

Troubleshooting Guide

Issue	Possible Cause	Recommendation
Reduced biological activity of Anakinra in an in vitro assay.	Improper storage of the stock solution.	Ensure Anakinra has been consistently stored at 2-8°C and protected from light. Avoid freezing.
Use of an incorrect diluent.	Only use 0.9% sodium chloride for dilutions. Avoid using 5% dextrose or other solutions without prior validation. [5]	
Extended storage of diluted solutions.	Prepare fresh dilutions for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it as quickly as possible.	
Precipitation or visible particles in the Anakinra solution.	The solution may contain trace amounts of small, translucent to white, amorphous protein particles, which is normal.	Visually inspect the solution before use. If the solution is discolored, cloudy, or contains excessive particulate matter, it should be discarded. [7]
Incompatibility with other reagents in the experimental setup.	Ensure all buffers and media used are compatible with the Anakinra formulation.	
Inconsistent results between experiments.	Variation in the preparation of Anakinra solutions.	Standardize the dilution protocol, including the source and lot of 0.9% sodium chloride used.
Light exposure during experiments.	Minimize the exposure of Anakinra solutions to light, especially during prolonged incubations. [2] [3]	

Data Summary

Table 1: Stability of Anakinra in Different Diluents and Containers

Parameter	Condition	Stability	Reference
Diluent	0.9% Sodium Chloride Injection	Stable ($\geq 98\%$ recovery after 4 hours at room temperature)	[5]
5% Dextrose Injection	Unstable ($< 90\%$ recovery within 0.5 hours at room temperature)	[5]	
Container	Borosilicate Glass Syringe	Stable	[4]
Polycarbonate Plastic Syringe	Comparable stability to glass syringes for up to 14 days	[4]	
IV Bag (0.9% NaCl)	Room Temperature, Protected from Light	Stable for up to 8 hours	[2][3]

Table 2: Formulation of Commercial Anakinra (Kineret®)

Component	Concentration
Anakinra	150 mg/mL (100 mg in 0.67 mL)
Sodium Citrate	10 mM
Sodium Chloride	140 mM
Disodium Edetate (EDTA)	0.5 mM
Polysorbate 80	Present
pH	6.5

Experimental Protocols

Protocol 1: Assessment of Anakinra Stability in Solution

This protocol outlines a general method for assessing the stability of Anakinra in a given solution, adapted from published compatibility studies.[\[5\]](#)[\[6\]](#)

Objective: To determine the concentration of Anakinra over time under specific storage conditions.

Materials:

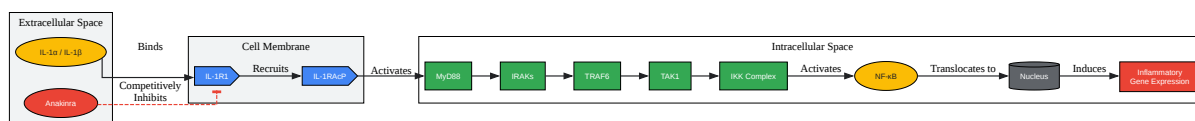
- Anakinra solution
- Diluent (e.g., 0.9% Sodium Chloride Injection)
- Storage containers (e.g., polypropylene vials, IV bags)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase (specific composition to be optimized based on the HPLC column and system)
- Reference standard of Anakinra

Methodology:

- Sample Preparation:
 - Dilute Anakinra to the desired concentration (e.g., 1 mg/mL and 5 mg/mL) in the chosen diluent (0.9% Sodium Chloride).
 - Aseptically transfer the solutions into the designated storage containers.
 - Prepare a control sample (time zero) by immediately analyzing a portion of the freshly prepared solution.
- Storage:

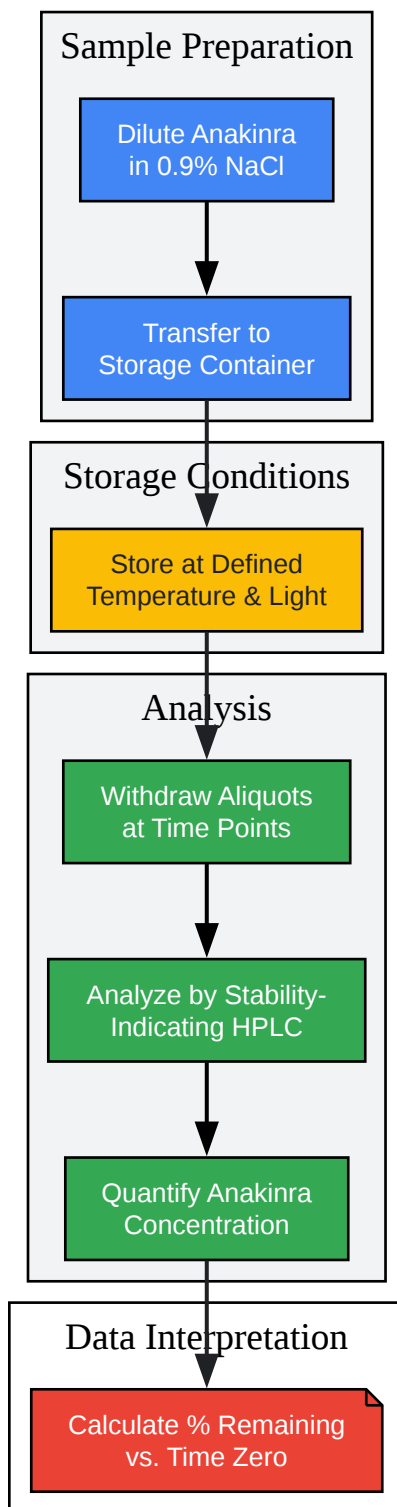
- Store the samples under the desired conditions (e.g., refrigerated at 2-8°C, room temperature at 22-25°C, protected from light).
- Define the time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
- HPLC Analysis:
 - At each time point, withdraw an aliquot of the sample.
 - Analyze the sample using a validated, stability-indicating HPLC method. The method should be able to separate intact Anakinra from potential degradation products.
 - The HPLC parameters (e.g., mobile phase composition, flow rate, detection wavelength) should be optimized to achieve a sharp, well-resolved peak for Anakinra.
 - Quantify the concentration of Anakinra by comparing the peak area to a calibration curve generated from the reference standard.
- Data Analysis:
 - Calculate the percentage of the initial Anakinra concentration remaining at each time point.
 - A common stability threshold is retaining $\geq 90\%$ of the initial concentration.

Visualizations



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Caption: Anakinra competitively inhibits the binding of IL-1 to its receptor, blocking downstream signaling.



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Caption: Workflow for assessing the stability of Anakinra in solution.

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